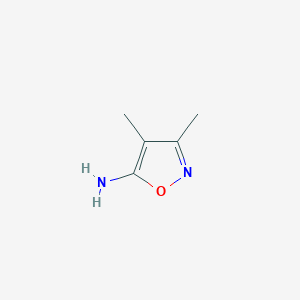

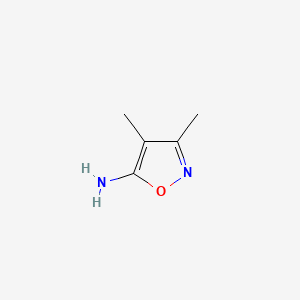

5-Amino-3,4-dimethylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDWPFZDQONDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173720 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-75-2 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19947-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylisoxazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4SJ7E95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-3,4-dimethylisoxazole chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-Amino-3,4-dimethylisoxazole for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and two methyl groups.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,4-dimethyl-1,2-oxazol-5-amine[1] |

| CAS Registry Number | 19947-75-2[1][2] |

| Molecular Formula | C₅H₈N₂O[1][2] |

| Molecular Weight | 112.13 g/mol [1] |

| InChI | InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3[1] |

| InChIKey | PYNDWPFZDQONDV-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C)NOC1N |

| Synonyms | 5-Isoxazolamine, 3,4-dimethyl-; 3,4-Dimethylisoxazol-5-ylamine; 3,4-Dimethyl-5-aminoisoxazole[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 116.0-123.0 °C | [3] |

| Boiling Point (Predicted) | 246.0 ± 35.0 °C | |

| Solubility | Soluble in polar solvents like DMSO and methanol.[4] | |

| pKa (Predicted) | 3.54 ± 0.10 | |

| LogP (Predicted) | 0.59 |

Synthesis and Experimental Protocols

A key application of this compound lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals.[4] A well-documented synthetic route involves the reaction of butene-2 with nitrosyl chloride.[5]

Experimental Protocol: Synthesis from Butene-2 and Nitrosyl Chloride

This protocol is based on the process described in US Patent 3,468,900.[5]

Objective: To synthesize this compound.

Materials:

-

trans-Butene-2

-

Nitrosyl chloride

-

Chloroform

-

n-Hexane

-

Sodium cyanide

-

Methanol

-

Water

-

Benzene

Procedure:

-

Formation of the Nitrosochloride Addition Compound:

-

In a 250 ml round-bottom flask equipped with a stirrer and an addition tube, cool 5 ml of chloroform to -10°C in an ice-salt bath.

-

Add 11.2 g (0.2 mol) of trans-butene-2 over twenty minutes, maintaining the temperature at -10°C.

-

While keeping the temperature constant, add 6.6 g (0.1 mol) of nitrosyl chloride and stir the mixture at -10°C for an additional hour.

-

To the resulting suspension, add 60 ml of n-hexane and continue stirring at -10°C.

-

-

Reaction with Sodium Cyanide and Cyclization:

-

Prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 50 ml of methanol.

-

Add the previously prepared nitrosochloride addition compound suspension to the sodium cyanide solution.

-

Reflux the reaction mixture for 4 hours.

-

After refluxing, cool the mixture and filter to remove the precipitated sodium chloride.

-

-

Isolation and Purification:

-

Take the filtrate to dryness under reduced pressure.

-

Crystallize the remaining solid residue from water.

-

For further purification, recrystallize the crystalline product from benzene to obtain substantially pure this compound.

-

Expected Yield: Approximately 77.1% of the theoretical yield.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Significance

This compound serves as a key building block in the development of therapeutic agents, notably as a precursor to sulfamethoxazole and in the synthesis of endothelin receptor antagonists.

Precursor to Sulfonamide Antibiotics

This compound is a vital intermediate in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The amino group of this compound is reacted with p-acetamidobenzenesulfonyl chloride to form the sulfonamide linkage characteristic of this class of drugs.

Role in Endothelin Receptor Antagonists

Derivatives of this compound are integral to a class of endothelin-A (ETA) receptor antagonists.[6] Endothelin-1 is a potent vasoconstrictor, and its receptors are implicated in various cardiovascular diseases. Antagonists that block the ETA receptor can lead to vasodilation and are investigated for the treatment of conditions like pulmonary arterial hypertension.

Diagram 2: Role as a Building Block for an ETA Receptor Antagonist

References

- 1. This compound | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 6. New non-peptide endothelin-A receptor antagonists: synthesis, biological properties, and structure-activity relationships of 5-(dimethylamino)-N-pyridyl-,-N-pyrimidinyl-,-N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3,4-dimethylisoxazole and Fentanyl

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available data and should be used in conjunction with established safety protocols and regulatory guidelines.

Executive Summary: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways for two distinct chemical entities: 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2) and Fentanyl (CAS 437-38-7). It has come to our attention that the initial query presented a discrepancy between the provided CAS number and the chemical name "1-(2-phenethyl)-4-(N-propionylanilino)piperidine," which is the chemical name for Fentanyl. To ensure clarity and provide a thorough resource, this guide will address both compounds in separate, detailed sections.

Part 1: this compound (CAS 19947-75-2)

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the sulfonamide antibiotic, sulfamethoxazole.[1] Its chemical structure, featuring an isoxazole ring with amino and methyl substituents, makes it a versatile building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O | [1][2][3][4] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 119-123 °C | |

| Solubility | Soluble in polar solvents like DMSO and methanol. | [1] |

| pKa | Not available | |

| LogP | 0.874 | [5] |

| InChI Key | PYNDWPFZDQONDV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C(=NO1)N)C | [6] |

Experimental Protocols

1.3.1 Synthesis of this compound

A common synthetic route to this compound involves the reaction of α-acetopropionitrile with a hydroxylamine salt.[7] The following is a general laboratory-scale protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine α-acetopropionitrile and a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in a suitable solvent such as aqueous methanol.

-

Neutralization: Slowly add a base (e.g., sodium hydroxide solution) to the reaction mixture to neutralize the acid liberated during the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up and Isolation: After cooling, the product can be isolated by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

1.3.2 Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Role in Sulfamethoxazole Synthesis

This compound is a crucial precursor in the industrial synthesis of sulfamethoxazole. The synthesis pathway involves the condensation of this compound with N-acetyl-4-sulfanilyl chloride, followed by the deprotection of the acetyl group.

Part 2: Fentanyl (1-(2-phenethyl)-4-(N-propionylanilino)piperidine)

Introduction

Fentanyl (CAS 437-38-7) is a potent synthetic opioid analgesic.[8][9] It is a µ-opioid receptor agonist and is estimated to be 50 to 100 times more potent than morphine.[8] Fentanyl is used for the management of severe pain, particularly in surgical settings and for chronic pain in opioid-tolerant patients. Due to its high potency and potential for abuse, it is a strictly controlled substance.

Physical and Chemical Properties

The physical and chemical properties of Fentanyl are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₂O | [9][10] |

| Molecular Weight | 336.47 g/mol | [10] |

| Appearance | White crystalline powder | [10] |

| Melting Point | 83-84 °C | [10] |

| Solubility | Insoluble to slightly soluble in water (0.2 g/L at 25°C); soluble in alcohols. | [10] |

| pKa | 8.99 | [11] |

| LogP | 3.94 | [12] |

| InChI Key | RLGVRXFETRWWSE-UHFFFAOYSA-N | |

| SMILES | CCC(=O)N(C1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3 |

Experimental Protocols

2.3.1 Analytical Determination of Fentanyl

The identification and quantification of Fentanyl in biological and non-biological samples are critical for clinical, forensic, and research purposes. Several analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of Fentanyl and its metabolites. The sample is first extracted and derivatized, then injected into the GC-MS system. The retention time and the mass spectrum of the analyte are used for identification and quantification.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection of Fentanyl, especially at low concentrations in complex matrices like blood and urine.[13] It offers the advantage of not requiring derivatization.

-

Immunoassays: These are often used for initial screening due to their speed and ease of use. However, they are prone to cross-reactivity and false positives, and all presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.[13]

2.3.2 Determination of Aqueous Solubility

The pH-dependent aqueous solubility of Fentanyl can be determined as follows:

-

Prepare a series of buffers with different pH values.

-

Add an excess amount of Fentanyl to each buffer solution.

-

Agitate the samples at a constant temperature (e.g., 35 °C) until equilibrium is reached.

-

Filter the saturated solutions to remove undissolved solid.

-

Analyze the concentration of Fentanyl in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway

Fentanyl exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][14] The binding of Fentanyl to the MOR initiates a cascade of intracellular signaling events.

Upon binding of Fentanyl, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.[14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. chemeo.com [chemeo.com]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nrt.org [nrt.org]

- 11. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fentanyl | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Advances in fentanyl testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]

The Multifaceted Biological Activities of 5-Amino-3,4-dimethylisoxazole Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by derivatives of 5-Amino-3,4-dimethylisoxazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows. The isoxazole scaffold is a well-established pharmacophore, and derivatives of this compound, most notably the sulfonamide derivative sulfamethoxazole, have demonstrated significant therapeutic potential across various domains, including antimicrobial, anticancer, and neurological applications.

Antimicrobial Activity: Targeting Bacterial Folic Acid Synthesis

Derivatives of this compound are most renowned for their antibacterial properties, primarily through the inhibition of the folic acid synthesis pathway in bacteria. Sulfamethoxazole, a prominent member of this class, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[1] This inhibition effectively halts bacterial growth by preventing the synthesis of essential nucleic acids and proteins.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial efficacy of a compound. The following table summarizes the MIC values for selected this compound derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole Derivative 12 | Staphylococcus aureus | 20 | [2] |

| Sulfamethoxazole Derivative 15 | Escherichia coli | 21 | [2] |

| Schiff base derivative of Sulfamethoxazole | Klebsiella pneumoniae | Moderate Activity | [3] |

| Schiff base derivative of Sulfamethoxazole | Escherichia coli | Moderate Activity | [3] |

| Schiff base derivative of Sulfamethoxazole | Staphylococcus aureus | Moderate Activity | [3] |

| 5-amino-isoxazole-4-carbonitriles 4a, 4b, 4d | Various bacterial and fungal pathogens | Broad-spectrum activity | [4] |

Experimental Protocol: In Vitro Antibacterial Screening

The antibacterial activity of novel this compound derivatives is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains : A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria are used.

-

Culture Preparation : Bacteria are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Preparation : The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Microdilution Assay : In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in the broth medium.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential for development as novel chemotherapeutic agents.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for a novel hydrazone derivative of sulfamethoxazole.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone 16b | Human prostate carcinoma (PPC-1) | Not specified, but noted to be more active than Olaparib | [5] |

| Hydrazone 16b | Human kidney carcinoma (CaKi-1) | Not specified, but noted to be more active than axitinib and pazopanib | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Culture : Human cancer cell lines (e.g., PPC-1, CaKi-1) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Neurological and Other Activities

Beyond their established antimicrobial and emerging anticancer roles, derivatives of this compound are being investigated for other therapeutic applications.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel derivative, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide, has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 6.1 nM.[6] FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a promising strategy for the treatment of pain, anxiety, and other neurological disorders.

Anti-herpetic Activity

A coumarin-sulfonamide derivative, (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzene sulfonamide, has demonstrated in-vitro anti-herpetic activity against Herpes Simplex Virus type-1 (HSV-1).[7] The compound was found to inhibit viral replication at later stages of infection.[7]

Potential GABA Receptor Modulation

While direct evidence for the interaction of this compound derivatives with GABA receptors is still emerging, the isoxazole scaffold is known to be present in compounds that act as GABA receptor modulators.[8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for anxiolytic, sedative, and anticonvulsant drugs. Further investigation into the potential of this compound derivatives to modulate GABAergic neurotransmission is warranted.

Conclusion and Future Directions

The derivatives of this compound represent a versatile class of compounds with a broad spectrum of biological activities. While their role as antimicrobial agents is well-established, recent research has unveiled promising potential in oncology and neurology. The continued exploration of this chemical scaffold, through the synthesis of novel analogs and comprehensive biological evaluation, is expected to yield new therapeutic leads. Future research should focus on elucidating the specific signaling pathways involved in their anticancer and neurological activities, as well as optimizing their pharmacokinetic and pharmacodynamic profiles to enhance their clinical utility.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Synthesis, Characterization, and Study of Antibacterial Activity of Some New Amphiphilic Sulfamethoxazole Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Significance of 3,4-Dimethylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological significance of 3,4-Dimethylisoxazol-5-amine. The primary and most well-documented role of this compound is as a crucial chemical intermediate in the synthesis of the sulfonamide antibiotic, sulfamethoxazole. Consequently, this paper will first detail the synthetic pathway from 3,4-Dimethylisoxazol-5-amine to sulfamethoxazole. The core of this guide will then focus on the well-established mechanism of action of sulfamethoxazole in bacterial systems, specifically its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. While some sources allude to potential direct biological activities of 3,4-Dimethylisoxazol-5-amine, such as interaction with GABA receptors, a thorough review of the scientific literature reveals a lack of substantive, peer-reviewed evidence to support these claims. Therefore, this guide will also address the current evidence gap for these proposed secondary mechanisms.

Role as a Precursor in Sulfamethoxazole Synthesis

3,4-Dimethylisoxazol-5-amine is a foundational building block in the industrial synthesis of sulfamethoxazole. The synthesis is a well-established chemical process that involves the condensation of 3,4-Dimethylisoxazol-5-amine with N-acetylsulfanilyl chloride, followed by the deacetylation of the resulting intermediate to yield the active sulfamethoxazole drug.

Experimental Protocol: Synthesis of Sulfamethoxazole from 3,4-Dimethylisoxazol-5-amine

A general laboratory-scale synthetic protocol is as follows:

-

Reaction Setup: 3,4-Dimethylisoxazol-5-amine is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of acetone and water, in a reaction vessel equipped with a stirrer and maintained at a controlled temperature, typically between 0-5°C.

-

Addition of N-acetylsulfanilyl chloride: N-acetylsulfanilyl chloride is added portion-wise to the solution of 3,4-Dimethylisoxazol-5-amine. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the N-acetylsulfamethoxazole intermediate. The precipitate is then filtered, washed with water, and dried.

-

Hydrolysis: The N-acetylsulfamethoxazole intermediate is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), to remove the acetyl protecting group.

-

Purification: The resulting sulfamethoxazole is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific synthetic route and scale of the reaction.

Core Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis by Sulfamethoxazole

The biological significance of 3,4-Dimethylisoxazol-5-amine is intrinsically linked to the antibacterial activity of its derivative, sulfamethoxazole. Sulfamethoxazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the biosynthesis of folic acid (vitamin B9), a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[1][2]

The Bacterial Folic Acid Synthesis Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The pathway begins with guanosine triphosphate (GTP) and involves several enzymatic steps. A critical step is the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate, a reaction catalyzed by DHPS, to form dihydropteroate. This is then converted to dihydrofolic acid and subsequently to the biologically active tetrahydrofolic acid.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamethoxazole is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA.[1][2] By occupying the active site, sulfamethoxazole prevents the synthesis of dihydropteroate, thereby halting the entire folic acid synthesis pathway. The depletion of tetrahydrofolate ultimately leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of sulfamethoxazole on DHPS can be quantified using various in vitro assays. A common method is a spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.

-

Reagents and Buffers:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

Dihydropteridine pyrophosphate (substrate for DHPS)

-

para-Aminobenzoic acid (PABA) (substrate for DHPS)

-

NADPH (cofactor for DHFR)

-

Sulfamethoxazole (inhibitor)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format for high-throughput screening.

-

A reaction mixture containing the reaction buffer, DHFR, and NADPH is prepared.

-

Varying concentrations of sulfamethoxazole are added to the wells.

-

The DHPS enzyme and dihydropteridine pyrophosphate are added to initiate the reaction.

-

The reaction is started by the addition of PABA.

-

The oxidation of NADPH to NADP+ by DHFR, which is dependent on the production of dihydrofolate from the DHPS reaction, is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of NADPH oxidation is calculated for each concentration of sulfamethoxazole.

-

The half-maximal inhibitory concentration (IC50) value for sulfamethoxazole is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Unsubstantiated Claims of Direct Biological Activity

Some non-peer-reviewed sources, primarily chemical supplier datasheets, briefly mention that 3,4-Dimethylisoxazol-5-amine may have activity at GABA receptors and can inhibit sulfathiazole and brain amine uptake. However, extensive searches of the scientific literature, including major databases such as PubMed, Scopus, and Web of Science, did not yield any primary research articles, quantitative data, or detailed experimental protocols to substantiate these claims.

While other isoxazole derivatives have been shown to modulate GABA and other neurotransmitter receptors, it is crucial to note that biological activity is highly dependent on the specific isomeric structure and substituent groups. Extrapolating the activity of other isoxazoles to 3,4-Dimethylisoxazol-5-amine without direct experimental evidence is not scientifically sound.

The following diagram illustrates the current evidence landscape for the purported mechanisms of action of 3,4-Dimethylisoxazol-5-amine.

Caption: Summary of Evidence for Proposed Mechanisms of Action.

Quantitative Data Summary

Due to the lack of primary research on the direct biological activity of 3,4-Dimethylisoxazol-5-amine, no quantitative data such as binding affinities (Ki), IC50, or EC50 values for its interaction with biological targets are available in the peer-reviewed literature.

For its derivative, sulfamethoxazole , the inhibitory activity against DHPS is well-characterized. The IC50 and Ki values can vary depending on the bacterial species and the specific assay conditions.

| Compound | Target | Parameter | Value Range | Bacterial Species |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | IC50 | Micromolar (µM) to millimolar (mM) | Varies (e.g., E. coli, S. aureus) |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Ki | Micromolar (µM) | Varies |

Note: Specific values should be obtained from relevant primary research articles for the bacterial species of interest.

Conclusion

The primary and unequivocally established role of 3,4-Dimethylisoxazol-5-amine in biological systems is indirect, serving as a critical precursor for the synthesis of the antibacterial agent sulfamethoxazole. The mechanism of action of sulfamethoxazole, through the competitive inhibition of bacterial dihydropteroate synthase, is well-understood and provides a clear example of targeted antimicrobial therapy.

Conversely, claims of direct biological activities of 3,4-Dimethylisoxazol-5-amine, such as modulation of GABA receptors, are not supported by the current body of peer-reviewed scientific literature. For researchers and drug development professionals, it is imperative to rely on robust, validated data. Future investigations into the potential direct pharmacological effects of 3,4-Dimethylisoxazol-5-amine would require rigorous experimental validation, including binding assays, functional assays, and in vivo studies, to establish any clinically relevant mechanism of action. Until such data is available, its biological significance should be considered primarily within the context of its role in the synthesis of sulfamethoxazole.

References

Solubility profile of 5-Amino-3,4-dimethylisoxazole in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-3,4-dimethylisoxazole (CAS No: 19947-75-2), a key intermediate in the synthesis of pharmaceuticals such as sulfamethoxazole.[1] Understanding the solubility of this compound is critical for its effective use in various synthetic procedures, formulation development, and for ensuring reproducible results in both research and manufacturing settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O | [2][3] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 116.0-123.0 °C | [4] |

Qualitative Solubility Profile

This compound is generally characterized as being soluble in polar organic solvents. This solubility is attributed to the presence of the amino group which can participate in hydrogen bonding.[1] While specific quantitative data is not widely published, the following table summarizes the available qualitative information.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC analysis (if applicable)

-

Standard solutions of this compound of known concentrations

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A typical temperature for solubility studies is 25 °C.

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, which indicates that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Logical Relationships in Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical progression of steps, each dependent on the successful completion of the previous one. This can be visualized as a decision-making and procedural flowchart.

Conclusion

References

Spectroscopic Analysis of 3,4-Dimethylaminoisorex (3,4-DMAI): A Predictive Technical Guide

Introduction

3,4-Dimethylaminoisorex (3,4-DMAI) is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class. As a derivative of aminorex and 4-methylaminorex, its chemical structure suggests potential psychoactive properties, making its accurate identification and characterization crucial for researchers, forensic scientists, and drug development professionals. This technical guide outlines the expected spectroscopic profile of 3,4-DMAI using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on extensive data available for the stereoisomers of 4-methylaminorex.[1][2] The addition of two methyl groups to the phenyl ring of 4-methylaminorex to form 3,4-DMAI is expected to introduce predictable changes in the spectroscopic data.

Predicted Spectroscopic Data of 3,4-DMAI

The following tables summarize the spectroscopic data for the cis and trans diastereomers of 4-methylaminorex, which serve as a basis for predicting the data for 3,4-DMAI. The primary difference in the spectra of 3,4-DMAI would be the appearance of signals corresponding to the two methyl groups on the aromatic ring and the corresponding changes in the aromatic proton signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,4-DMAI, both ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the molecule.

¹H-NMR Data (Predicted for 3,4-DMAI based on 4-methylaminorex in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~3.5 - 4.0 | ~3.0 - 3.5 | m | |

| H-5 | ~4.5 - 5.0 | ~5.0 - 5.5 | d | ~9-10 (cis), ~7-8 (trans) |

| C4-CH₃ | ~1.0 - 1.5 | ~1.0 - 1.5 | d | ~6-7 |

| NH₂ | ~3.5 - 4.5 | ~3.5 - 4.5 | s (broad) | |

| Ar-H | ~7.0 - 7.3 | ~7.0 - 7.3 | m | |

| Ar-CH₃ (3-pos) | ~2.2 - 2.4 | ~2.2 - 2.4 | s | |

| Ar-CH₃ (4-pos) | ~2.2 - 2.4 | ~2.2 - 2.4 | s |

Note: The primary difference for 3,4-DMAI would be the presence of two singlets for the aromatic methyl groups and a more complex multiplet for the remaining aromatic protons compared to the spectrum of 4-methylaminorex.[1]

¹³C-NMR Data (Predicted for 3,4-DMAI based on 4-methylaminorex in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer |

| C-2 | ~160 - 165 | ~160 - 165 |

| C-4 | ~55 - 60 | ~60 - 65 |

| C-5 | ~80 - 85 | ~85 - 90 |

| C4-CH₃ | ~15 - 20 | ~15 - 20 |

| Ar-C (Quaternary) | ~130 - 140 | ~130 - 140 |

| Ar-CH | ~125 - 130 | ~125 - 130 |

| Ar-CH₃ (3-pos) | ~19 - 21 | ~19 - 21 |

| Ar-CH₃ (4-pos) | ~19 - 21 | ~19 - 21 |

Note: The carbon signals for the aromatic ring in 3,4-DMAI will be different from 4-methylaminorex, with two additional signals for the methyl carbons and two quaternary carbon signals for the substituted aromatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-DMAI is expected to be very similar to that of 4-methylaminorex, with the addition of bands related to the aromatic methyl groups.

Characteristic IR Absorptions (Predicted for 3,4-DMAI)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | ~3450 | Medium-Strong |

| C-H stretch (aromatic) | ~3000 - 3100 | Medium |

| C-H stretch (aliphatic) | ~2850 - 3000 | Medium |

| C=N stretch (imine) | ~1700 | Strong |

| C-C stretch (aromatic) | ~1500, 1600 | Medium |

| C-O stretch | ~1050 - 1250 | Strong |

Note: The principal absorptions are expected to be similar to 4-methylaminorex, with potential subtle shifts due to the electronic effects of the dimethyl substitution on the phenyl ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which aids in determining its molecular weight and structure. The mass spectrum of 3,4-DMAI is expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns similar to 4-methylaminorex.

Predicted Mass Spectrum Fragments for 3,4-DMAI (Electron Impact - EI)

| Fragment | Predicted m/z | Description |

| [M]⁺ | 204 | Molecular Ion |

| [M - CH₃]⁺ | 189 | Loss of a methyl group |

| [M - CONH₂]⁺ | 161 | Loss of carbonylamine |

| [M - C₇H₇O]⁺ | 97 | Loss of 3,4-dimethylbenzaldehyde |

| [C₄H₈N₂]⁺ | 84 | Base Peak (predicted) |

Note: The molecular ion of 3,4-DMAI will be 28 mass units higher than that of 4-methylaminorex (176 g/mol ) due to the two additional methyl groups. The fragmentation pattern is predicted to be analogous, with the base peak likely resulting from the cleavage of the bond between the oxazoline ring and the dimethylphenyl group.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminorex derivatives, based on methodologies reported for 4-methylaminorex.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Internal Standard: Add an internal standard such as tetramethylsilane (TMS) for referencing the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to fully characterize the structure and stereochemistry.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Calibration: Use a polystyrene standard for calibration.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the isomers.

-

Mass Analysis: Acquire mass spectra over a relevant m/z range (e.g., 40-550 amu).

Visualizations

Logical Relationship Diagram

Caption: Structural relationship and predictive spectroscopic data flow.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Experimental Workflow: IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

References

Potential Pharmacological Targets for 5-Amino-3,4-dimethylisoxazole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neurological applications.[1][2] This technical guide focuses on the potential pharmacological targets for analogs of 5-Amino-3,4-dimethylisoxazole, a specific isoxazole derivative. Due to the limited direct research on this specific analog series, this document synthesizes findings from structurally related compounds, such as 5-aminoisoxazoles and 3,4-dialkylisoxazoles, to propose and detail high-potential therapeutic targets. The information herein is intended to provide a foundational resource for researchers and drug development professionals to guide the design and investigation of novel this compound analogs.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] The mechanisms underlying these effects are often multifactorial, involving the modulation of key signaling pathways and the inhibition of proteins critical for cancer cell proliferation and survival.

Potential Molecular Targets and Pathways

Based on studies of structurally related isoxazole compounds, potential anticancer mechanisms for this compound analogs could involve:

-

Tubulin Polymerization Inhibition: Some 3,4-diaryl-5-aminoisoxazoles have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

-

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. In-silico studies of some isoxazole derivatives suggest potential interactions with the PI3K enzyme.

-

General Cytotoxicity: Various isoxazole-piperazine hybrids have shown potent cytotoxicity against liver and breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][6]

Quantitative Data for Structurally Related Isoxazole Analogs

The following table summarizes the cytotoxic activity of various isoxazole derivatives against several human cancer cell lines. It is important to note that these are not direct analogs of this compound but provide a strong rationale for investigating its derivatives in an oncological context.

| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-diaryl-5-aminoisoxazole (Compound 11a) | Multiple human cancer cell lines | low micromolar range | [4] |

| 3,4-diaryl-5-aminoisoxazole (Compound 13a) | Multiple human cancer cell lines | low micromolar range | [4] |

| Isoxazole-piperazine hybrid (Compound 5l) | Huh7 (Liver), MCF-7 (Breast) | 0.3 - 3.7 | [6] |

| Isoxazole-piperazine hybrid (Compound 5m) | Huh7 (Liver), MCF-7 (Breast) | 0.3 - 3.7 | [6] |

| Isoxazole-piperazine hybrid (Compound 5o) | Huh7 (Liver), MCF-7 (Breast) | 0.3 - 3.7 | [6] |

| Isoxazole-carboxamide derivative (MYM4) | CaCo-2 (Colon) | 10.22 | [1] |

| Isoxazole-carboxamide derivative (MYM4) | Hep3B (Liver) | 4.84 | [1] |

| Isoxazole-carboxamide derivative (MYM4) | HeLa (Cervical) | 1.57 | [1] |

| Indole-3-isoxazole-5-carboxamide (Compound 5a) | Huh7 (Liver) | 0.7 | [7] |

| 4,5-dihydroisoxazole-5-carboxamide (17h) | HeLa (Cervical) | 4.11 | [8] |

| 4,5-dihydroisoxazole-5-carboxamide (17h) | MCF-7 (Breast) | 4.03 | [8] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole analog and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Modulation of the System xc- Cystine/Glutamate Antiporter

The System xc- antiporter is a plasma membrane transporter that exchanges extracellular L-cystine for intracellular L-glutamate. This system is crucial for the synthesis of the antioxidant glutathione, and its dysregulation has been implicated in various neurological disorders and cancer.

Potential as Inhibitors

Structurally related isoxazole analogs, particularly those derived from amino-3-carboxy-5-methylisoxazole propionic acid (ACPA), have been identified as inhibitors of the System xc- transporter.[6][9] Both competitive and noncompetitive inhibitors have been discovered, suggesting that this compound analogs could be designed to target this transporter.[10]

Quantitative Data for Structurally Related Isoxazole Analogs

The following table presents the inhibitory constants (Ki) for several ACPA analogs against System xc- mediated glutamate uptake.

| Compound | Ki (µM) | Reference |

| Naphthyl-ACPA 7g | comparable to endogenous substrate | [6] |

| Hydrazone carboxylic acid 11e | comparable to endogenous substrate | [6] |

Note: The endogenous substrate cystine has a Ki of 33 µM for inhibiting glutamate uptake.[11]

Experimental Protocols

This assay measures the uptake of radiolabeled L-glutamate mediated by the System xc- transporter in cultured cells.

Protocol:

-

Cell Culture: Grow cells expressing the human xCT subunit of System xc- (e.g., transfected CHO cells or SNB-19 cells) on 24-well plates.

-

Buffer Exchange: Replace the culture medium with a pre-warmed Na+-free buffer and incubate for 20 minutes.

-

Uptake Initiation: Place the plate on a 37°C water bath. Remove the buffer and immediately add Na+-free buffer supplemented with [³H]-L-glutamate (e.g., 20 nM) and a range of concentrations of the test isoxazole analog.

-

Uptake Termination: After a 20-minute incubation, stop the uptake by rapidly washing the cells three times with ice-cold Na+-free buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Measure the radioactivity in a fraction of the lysate using a liquid scintillation counter.

-

Protein Quantification: Use another fraction of the lysate for protein quantification (e.g., Bradford assay) to normalize the uptake data.

-

Data Analysis: Express the results as pmol of radiolabeled glutamate transported per minute per mg of protein. Determine IC50 values from concentration-response curves and calculate Ki values using the Cheng-Prusoff equation.

Positive Allosteric Modulation of AMPA Receptors

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors are of interest for treating cognitive and neurological disorders.

Potential as AMPA Receptor PAMs

Bis(5-aminoisoxazole) derivatives have been identified as highly potent positive modulators of AMPA receptors, significantly potentiating kainate-induced ion currents at very low concentrations.[12] This suggests that dimeric or appropriately substituted this compound analogs could exhibit similar activity.

Quantitative Data for Structurally Related Isoxazole Analogs

The following table shows the potentiation of AMPA receptor currents by a bis(5-aminoisoxazole) derivative.

| Compound | Maximum Potentiation | Concentration for Max Potentiation | Reference |

| Bis(5-aminoisoxazole) I | ~70% | 10⁻¹¹ M | [12] |

| Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | 77% | 10⁻¹⁰ M | [12] |

Experimental Protocols

This technique is used to measure the ion currents through AMPA receptors in response to an agonist, with and without the presence of a potential modulator.

Protocol:

-

Cell Preparation: Use cultured neurons or brain slices expressing AMPA receptors.

-

Recording Setup: Place the preparation in a recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Pull a borosilicate glass capillary to a resistance of 3-7 MΩ and fill it with an appropriate intracellular solution.

-

Seal Formation: Approach a neuron with the pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV to record inward currents.

-

Drug Application: Apply an AMPA receptor agonist (e.g., glutamate or AMPA) to evoke a baseline current. Then, co-apply the agonist with the test isoxazole analog to measure its modulatory effect.

-

Data Acquisition and Analysis: Record the currents using an amplifier and appropriate software. Analyze the change in current amplitude to determine the potentiation effect and calculate EC50 values.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2.

Potential as Selective COX Inhibitors

Certain diarylisoxazole derivatives have been shown to be potent and selective inhibitors of COX-1.[10][13] The selectivity for COX-1 over COX-2 is an important consideration in drug design to mitigate certain side effects.

Quantitative Data for Structurally Related Isoxazole Analogs

The following table provides IC50 values for some isoxazole derivatives against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Mofezolac | 0.0079 | >50 | [10] |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | 19 | >50 | [10] |

| N,N'-(biphenyl-4,4'-diyl)bis(2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetamide) | 0.08 | >50 | |

| 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | >50 | 0.95 |

Experimental Protocols

This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of an oxidized colorimetric probe.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

-

Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test isoxazole analog).

-

Incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells except the background wells to initiate the enzymatic reaction.

-

Colorimetric Measurement: Monitor the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This technical guide has outlined several high-potential pharmacological targets for analogs of this compound, based on the activities of structurally related isoxazole derivatives. The identified targets span oncology, neuroscience, and anti-inflammatory research, highlighting the therapeutic versatility of this chemical scaffold. The provided quantitative data, though not for the exact analogs of interest, offer valuable benchmarks for future studies. Furthermore, the detailed experimental protocols serve as a practical resource for researchers to initiate the investigation of novel this compound analogs. The logical workflows and signaling pathway diagrams provided offer a clear visual guide for planning and interpreting these experimental endeavors. It is anticipated that this guide will accelerate the exploration and development of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel di-aryl-substituted isoxazoles act as noncompetitive inhibitors of the system Xc(-) cystine/glutamate exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.aalto.fi [research.aalto.fi]

No Direct Evidence Found for 5-Amino-3,4-dimethylisoxazole Interaction with GABA Receptors

Despite a comprehensive search of available scientific literature and databases, no direct experimental data was found to characterize the interaction between 5-Amino-3,4-dimethylisoxazole and GABA receptors. This includes a lack of information on binding affinities, functional modulation, or efficacy at any GABA receptor subtype.

The initial request for an in-depth technical guide on the interaction of this compound with GABA receptors cannot be fulfilled at this time due to the absence of published research on this specific topic. Searches for quantitative data, experimental protocols, and signaling pathways related to this compound's activity at GABA receptors yielded no relevant results.

This compound is primarily documented as a chemical intermediate in the synthesis of the sulfonamide antibiotic, sulfamethoxazole. Its own pharmacological properties, particularly concerning the central nervous system and specific receptor interactions, do not appear to have been a subject of published investigation.

While the isoxazole scaffold is present in various compounds known to interact with GABA receptors, the specific substitution pattern of this compound does not correspond to well-characterized GABAergic modulators. Studies on other isoxazole derivatives have shown a range of activities, including agonism and antagonism at GABA receptors, but these findings cannot be directly extrapolated to this compound without experimental validation.

Similarly, an investigation into the potential GABAergic activity of sulfamethoxazole, the final product synthesized from this compound, did not reveal any significant direct interactions with GABA receptors that could be retrospectively attributed to its precursor.

At present, there is no scientific basis to produce a technical guide on the interaction of this compound with GABA receptors. The required quantitative data, experimental methodologies, and signaling pathway information do not exist in the public domain.

For researchers, scientists, and drug development professionals interested in the potential GABAergic activity of novel isoxazole compounds, this represents an unexplored area of research. Future studies would need to be conducted to determine if this compound has any affinity for or functional effect on GABA receptors. Such investigations would require initial screening through radioligand binding assays followed by functional characterization using electrophysiological techniques.

We recommend that any party interested in this specific interaction consider commissioning novel research to generate the foundational data required.

Methodological & Application

Application Notes and Protocols: The Role of 5-Amino-3,4-dimethylisoxazole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-3,4-dimethylisoxazole and its structural isomers as pivotal building blocks in the synthesis of various pharmaceuticals. This document details the synthetic applications, experimental protocols, and the mechanism of action of the resulting therapeutic agents, with a focus on sulfonamides and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to this compound

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). Its isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. The primary application of this compound is in the synthesis of sulfonamide antibiotics, most notably sulfisoxazole.

Pharmaceutical Applications

The principal application of this compound is as a key precursor for the synthesis of sulfisoxazole, a short-acting sulfonamide antibiotic.[1] Additionally, its structural isomer, 3-amino-5-methylisoxazole, is fundamental in the production of sulfamethoxazole, another widely used sulfonamide antibiotic.[2][3] The isoxazole moiety is also a core component of several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and parecoxib, which are used to treat pain and inflammation.[4][5]

Table 1: Key Pharmaceuticals Synthesized from Aminoisoxazole Derivatives

| Pharmaceutical | Precursor | Therapeutic Class |

| Sulfisoxazole | This compound | Antibiotic (Sulfonamide) |

| Sulfamethoxazole | 3-Amino-5-methylisoxazole | Antibiotic (Sulfonamide) |

| Celecoxib | (Related pyrazole derivative) | NSAID (COX-2 Inhibitor) |

| Parecoxib | (Related isoxazole derivative) | NSAID (COX-2 Inhibitor) |

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the reaction of butene-2 with nitrosyl chloride to form a nitrosochloride addition product, which is then reacted with an alkali metal cyanide. This process offers a direct and continuous synthesis from readily available starting materials.[6]

Experimental Protocol:

-

In a suitable reaction vessel, cool chloroform to -15°C.

-

Slowly add a mixture of cis- and trans-butene-2 (11.2 g) and nitrosyl chloride (6.6 g), maintaining the temperature at approximately -10°C.

-

Stir the reaction mixture at -10°C for 1.5 hours.

-

Allow the mixture to warm to room temperature.

-

Remove volatile materials under reduced pressure at 50-60°C.

-

The resulting crude nitrosochloride addition product can be used directly in the next step.

-

React the crude product with an alkali metal cyanide in refluxing methanol or aqueous methanol to yield this compound.

-

The product can be purified by crystallization from water or benzene.

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | Butene-2, Nitrosyl Chloride, Alkali Metal Cyanide | U.S. Patent 3,468,900 |

| Yield | 77.1% (crystalline product) | U.S. Patent 3,468,900 |

| Melting Point | 112-119°C (crude), 120-122°C (recrystallized) | U.S. Patent 3,468,900 |

Synthesis of Sulfisoxazole from this compound

Sulfisoxazole is synthesized by reacting this compound with p-acetaminobenzenesulfonyl chloride, followed by the removal of the acetyl protecting group.[6]

Experimental Protocol:

-

Dissolve crude or purified this compound in a suitable solvent.

-

React the solution with p-acetaminobenzenesulfonyl chloride to form N-acetylsulfisoxazole.

-

The crude N-acetylsulfisoxazole can be purified by crystallization.

-

Hydrolyze the N-acetylsulfisoxazole using an aqueous sodium hydroxide solution to remove the acetyl group.

-

Neutralize the reaction mixture to precipitate sulfisoxazole.

-

Filter and dry the final product.

Synthesis of Sulfamethoxazole from 3-Amino-5-methylisoxazole

A common method for synthesizing sulfamethoxazole involves the condensation of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by deacetylation.[2][3]

Experimental Protocol:

-

React 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride in a suitable solvent to produce N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.

-

Dissolve the resulting N-acetylsulfamethoxazole (3.4 g, 11.5 mmol) in 10% NaOH solution (15 mL).

-

Stir the solution at 80°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Neutralize to pH 6 with acetic acid to precipitate sulfamethoxazole.

-

Wash the precipitate with water and dry in vacuo.

Table 3: Quantitative Data for the Final Step of Sulfamethoxazole Synthesis

| Parameter | Value | Reference |

| Starting Material | N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide | ChemicalBook |

| Reagents | 10% NaOH, Acetic Acid | ChemicalBook |

| Yield | 96% | ChemicalBook |

| Purity (HPLC) | >99% | ChemicalBook |

Mechanism of Action of Derived Pharmaceuticals: COX-2 Inhibition

Many pharmaceuticals derived from isoxazole precursors, such as celecoxib and the active metabolite of parecoxib (valdecoxib), function as selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation.[7][8]

The signaling pathway begins with the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins (e.g., PGE2). These prostaglandins then act on their respective receptors to elicit inflammatory responses. Selective COX-2 inhibitors block this pathway, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the housekeeping functions of the constitutively expressed COX-1 enzyme. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

References

- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Parecoxib [cjph.com.cn]

- 6. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3,4-Disubstituted Aniline Derivatives in Agrochemical Intermediate Synthesis

Introduction: The accurate identification of chemical intermediates is paramount in the synthesis of effective and safe agrochemicals. The abbreviation "3,4-DMAI" is not a standard chemical identifier and can be interpreted as either 3,4-Dimethylaniline or 3,4-Dimethoxyaniline, both of which are viable precursors in the agrochemical industry. This document provides detailed application notes and protocols for the use of both 3,4-Dimethylaniline and 3,4-Dimethoxyaniline in the synthesis of agrochemical intermediates, addressing the ambiguity of the term "3,4-DMAI".

Section 1: 3,4-Dimethylaniline in the Synthesis of the Herbicide Pendimethalin

3,4-Dimethylaniline, also known as 3,4-xylidine, is a key raw material in the production of pendimethalin, a widely used dinitroaniline herbicide.[1] Pendimethalin is a selective pre-emergent herbicide effective against annual grasses and certain broadleaf weeds in a variety of crops. The synthesis involves a multi-step process starting from 3,4-dimethylaniline.

Application Notes:

The synthesis of pendimethalin from 3,4-dimethylaniline is a robust and industrially significant process. The overall pathway involves the N-alkylation of 3,4-dimethylaniline to form N-(1-ethylpropyl)-3,4-dimethylaniline, followed by a dinitration step. The purity of the final product is crucial for its herbicidal efficacy and to minimize the presence of potentially harmful impurities.

Key Advantages of using 3,4-Dimethylaniline:

-

Readily Available: 3,4-Dimethylaniline is a commercially available chemical intermediate.

-

High Conversion Rates: The synthetic route to pendimethalin from 3,4-dimethylaniline is characterized by high yields.[2]

-

Established Process: The manufacturing process is well-established and documented in patent literature.

Quantitative Data Summary:

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) | Melting Point (°C) | Reference |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | - | >98 | 49-51 | [3] |

| N-(1-ethylpropyl)-3,4-dimethylaniline | C₁₃H₂₁N | 191.31 | 92-97.2 | >96 | - | [2][4] |

| Pendimethalin | C₁₃H₁₉N₃O₄ | 281.31 | 74-91 | >95 | 54-58 | [5][6] |

Experimental Protocols:

Protocol 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline